molecular formula C19H24N4OS B10873907 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10873907
M. Wt: 356.5 g/mol
InChI Key: LMXFTJYCSGGQEW-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C19H24N4OS and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H24N4OS

Molecular Weight

356.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H24N4OS/c1-6-9-14-16(12(2)21-19(3,4)5)17(24)23(22-14)18-20-13-10-7-8-11-15(13)25-18/h7-8,10-11,22H,6,9H2,1-5H3

InChI Key

LMXFTJYCSGGQEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC(C)(C)C)C

Origin of Product

United States

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to support the discussion.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
  • Molecular Formula: C16H20N4OS
  • Molecular Weight: 320.42 g/mol

Structural Features

The compound features a benzothiazole moiety, which is known for its diverse biological activities, along with a pyrazolone core that contributes to its pharmacological potential.

Antimicrobial Properties

Research has indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole possess potent antifungal and antibacterial properties.

CompoundAntimicrobial ActivityReference
Benzothiazole Derivative AMIC 32 µg/mL against E. coli
Benzothiazole Derivative BMIC 16 µg/mL against S. aureus

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro assays have demonstrated that certain benzothiazole derivatives can inhibit cancer cell proliferation.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa (Cervical)15Moderate inhibition
MCF-7 (Breast)10Significant inhibition
A549 (Lung)25Weak inhibition

These results indicate potential for further exploration in cancer therapeutics .

Cardiovascular Effects

The compound's structural similarity to known adrenergic receptor blockers suggests possible cardiovascular effects. A study on related compounds demonstrated selective β-receptor blocking properties, which may be relevant for managing hypertension or other cardiovascular conditions .

The proposed mechanism of action for the compound involves interaction with various biological targets:

  • Inhibition of Enzymatic Activity: The pyrazolone structure may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation: The presence of the benzothiazole moiety suggests potential interaction with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary toxicity studies on zebrafish embryos indicate that the compound exhibits low toxicity at concentrations below 20 mg/L, classifying it as a low-risk candidate for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.